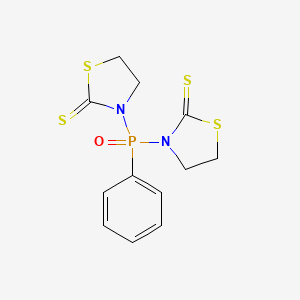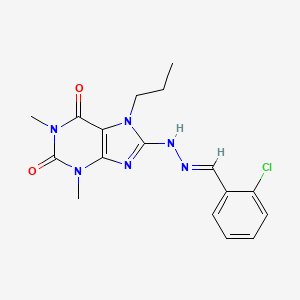
N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its unique molecular structure, which includes a dimethylphenyl group, an ethoxyphenyl group, and a tetraazolylthio moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Thioether Formation: The tetraazole derivative can then be reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate can be acylated with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its chemical properties in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide
- N-(2,4-Dimethylphenyl)-2-((1-(4-chlorophenyl)-1H-tetraazol-5-YL)thio)acetamide
Uniqueness
N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C19H21N5O2S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-4-26-16-8-6-15(7-9-16)24-19(21-22-23-24)27-12-18(25)20-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,25) |
Clé InChI |
NIJRQIUKEHGIDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11972815.png)
![4,4'-[2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene)]dimorpholine](/img/structure/B11972819.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972833.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972845.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide](/img/structure/B11972847.png)
![N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11972848.png)


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972874.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972902.png)
